Nimesulide

Catalog No.
S537235
CAS No.
51803-78-2
M.F
C13H12N2O5S
M. Wt
308.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nimesulide

CAS Number

51803-78-2

Product Name

Nimesulide

IUPAC Name

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

InChI

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3

InChI Key

HYWYRSMBCFDLJT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

4-nitro-2-phenoxymethanesulfonanilide, Antifloxil, Aulin, Eskaflam, Guaxan, lizepat, Mesulid, Nexen, Nimesil, nimesulide, R 805, R-805, Redaflam

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2

Description

The exact mass of the compound Nimesulide is 308.0467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758412. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic, Anti-inflammatory, and Antipyretic Properties

Nimesulide's primary area of research focuses on its pain-relieving (analgesic), inflammation-reducing (anti-inflammatory), and fever-reducing (antipyretic) properties. Studies have demonstrated its efficacy in managing acute pain, osteoarthritis pain, and dysmenorrhea [].

These effects are attributed to its ability to inhibit cyclooxygenase (COX), an enzyme involved in the production of inflammatory mediators like prostaglandins []. However, unlike traditional NSAIDs, nimesulide exhibits preferential inhibition of COX-2, which is thought to be more relevant to inflammation and pain compared to COX-1, which plays a role in stomach lining protection [].

Source

Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis:

Exploring Additional Mechanisms of Action

Research is ongoing to explore other potential mechanisms by which nimesulide exerts its therapeutic effects. These include:

  • Free Radical Scavenging

    Studies suggest nimesulide might possess antioxidant properties, helping to neutralize harmful free radicals that contribute to inflammation and tissue damage [].

  • Modulation of Signaling Pathways

    Nimesulide might influence various cellular signaling pathways involved in inflammation and pain perception, offering additional therapeutic benefits [].

Source

Nimesulide: Actions and Uses:

Nimesulide is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties. Its chemical formula is C₁₃H₁₂N₂O₅S, and it has a molar mass of 308.31 g/mol . Nimesulide primarily functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of pain and inflammation . It is commonly prescribed for acute pain management, symptomatic treatment of osteoarthritis, and primary dysmenorrhea in individuals aged 12 and older .

Nimesulide's primary mechanism of action is believed to be through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins [, ]. However, its mechanism appears to be more complex and may involve additional pathways not fully understood [, ]. Some research suggests it may interact with other enzymes and signaling molecules like the ecto-5'-nucleotidase/adenosine A2A receptor pathway, but more investigation is needed [].

The major safety concern with Nimesulide is the risk of liver damage, including acute liver failure [, ]. The exact reasons for this are not fully understood, but it is thought to be an idiosyncratic reaction (unpredictable and affecting only certain individuals) []. Due to this risk, Nimesulide has been withdrawn from the market in many countries [].

Here are some additional points to consider:

  • Nimesulide may also cause other side effects like gastrointestinal problems and skin reactions [].
  • It can interact with other medications, so it's crucial to consult a doctor before taking it [].
  • Due to its safety profile, Nimesulide is generally not considered a first-line treatment for pain or inflammation [].
, particularly involving its sulfonamide and nitro groups. Key reactions include:

  • Reduction: The nitro group can be reduced to an amine, yielding N-(4-amino-2-phenoxy phenyl)methanesulfonamide, which exhibits enhanced reactivity for further modifications .
  • Acylation: Nimesulide can participate in acylation reactions where an acyl group is introduced to the nitrogen atom of the sulfonamide moiety, resulting in N-acylated derivatives .
  • Sulfonylation: Similar to acylation, sulfonylation involves the introduction of a sulfonyl group to the nitrogen atom, leading to various derivatives with potential biological activity .

These reactions facilitate the development of novel compounds with potentially improved pharmacological profiles.

Nimesulide's primary mechanism of action involves the inhibition of COX-2, leading to decreased production of prostaglandins associated with pain and inflammation . It also exhibits additional mechanisms that may contribute to its therapeutic effects:

  • Ecto-5'-nucleotidase modulation: This pathway may enhance adenosine signaling, which has anti-inflammatory effects .
  • Antioxidant activity: Nimesulide may scavenge free radicals and inhibit proteolytic enzymes involved in inflammatory processes .

Despite its efficacy, nimesulide has been associated with liver toxicity, leading to its withdrawal from several markets due to safety concerns .

The synthesis of nimesulide typically involves several steps:

  • Starting Material: The process often begins with 2-nitro-5-methylphenol.
  • Formation of Phenoxy Group: This is achieved through nucleophilic substitution reactions.
  • Reduction: The nitro group is reduced to an amine using reducing agents such as tin and hydrochloric acid.
  • Acylation/Sulfonylation: The resultant amine can be acylated or sulfonylated using acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine .

This multi-step synthesis allows for the production of various derivatives by modifying reaction conditions or starting materials.

Nimesulide is utilized primarily in clinical settings for:

  • Pain Management: Effective for acute pain relief and conditions like osteoarthritis.
  • Anti-inflammatory Treatment: Used in managing inflammatory disorders due to its COX-2 selectivity.
  • Fever Reduction: Acts as an antipyretic agent in various conditions .

Several compounds share structural or functional similarities with nimesulide. Here are some notable examples:

Compound NameStructure TypeKey Features
CelecoxibCOX-2 InhibitorSelective for COX-2; used for osteoarthritis and pain management; lower risk of gastrointestinal side effects compared to traditional NSAIDs.
IbuprofenNon-selective NSAIDCommonly used for pain relief; affects both COX-1 and COX-2; associated with gastrointestinal issues.
DiclofenacNon-selective NSAIDPotent anti-inflammatory effects; higher risk of cardiovascular events compared to other NSAIDs.
MeloxicamPreferential COX-2 InhibitorDesigned for preferential inhibition of COX-2; used for arthritis treatment; lower risk of gastrointestinal complications than non-selective NSAIDs.

Uniqueness of Nimesulide

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

308.04669266 g/mol

Monoisotopic Mass

308.04669266 g/mol

Heavy Atom Count

21

LogP

2.6
2.6 (LogP)

Appearance

Solid powder

Melting Point

143-144.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V4TKW1454M

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 54 of 56 companies with hazard statement code(s):;
H301 (87.04%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acute pain, the symptomatic treatment of osteoarthritis and primary dysmenorrhoea in adolescents and adults above 12 years old.

Livertox Summary

Nimesulide is a nonsteroidal antiinflammatory drug (NSAID) with relative specificity for COX-2 that is not available in the United States, but is used widely in other countries in the treatment of acute pain. Nimesulide has been linked to a low rate of transient serum enzyme elevations during therapy, but also to many instances of clinically apparent acute liver injury that can be severe and can result in acute liver failure, need for emergency liver transplantation and death.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Pharmacology

Food, gender and advanced age have negligible effects on nimesulide pharmacokinetics.
Nimesulide is a nonsteroidal arylsulfonamide with anti-inflammatory properties. Nimesulide inhibits the cyclooxygenase-mediated conversion of arachidonic acid to pro-inflammatory prostaglandins. Modestly selective for COX-2, this agent binds to the enzyme, thereby inactivating it. Nimesulide may inhibit some carcinogenic COX-2-related carcinogenic effects on xenobiotic metabolism, apoptosis, immune surveillance and angiogenesis (overexpressed COX-2 in tumor epithelial cells enhances production of vascular growth factors and the formation of capillary-like networks). (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX17 - Nimesulide
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA26 - Nimesulide

Mechanism of Action

The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

51803-78-2

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.
Renal (50%), fecal (29%)

Metabolism Metabolites

Hepatic. Extensive biotransformation, mainly to 4-hydroxynimesulide (which also appears to be biologically active).

Wikipedia

Nimesulide
Tetraphenylene

Biological Half Life

1.8–4.7 hours

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Effectiveness of Nimesulide in Acute Fever Management in Adults: Retrospective Electronic Medical Records Database Study Outcome in Outpatient Department

S Arulrhaj, Mangesh Tiwaskar, Mudit Sabharwal, Rajiv Saikia, Sarfaraz Majid, Rahul Rathod, Amey Mane, Anup Petare, Ravindra Kale, K K Aggarwal
PMID: 34431273   DOI:

Abstract

Various clinical trials have established anti-inflammatory and antipyretic properties of Nimesulide in a controlled setting, however, the fever management in real-world settings is quite different.
To assess the effectiveness of Nimesulide in acute fever management in real-world clinical practice.
A retrospective, multicenter study was conducted on electronic medical records (EMR) of 302 patients visiting out-patient departments at three centers between Jan 2016 and Jan 2020 and were prescribed Nimesulide for acute fever. The effectiveness of Nimesulide was analyzed as a change in fever from baseline to follow-up visit within 14 days and tolerability as the number of side effects captured post-Nimesulide ingestion.
The provisional diagnosis at the baseline visit reported major complaints like fever, fever with abdominal pain, body-ache, cough and myalgia. The mean baseline body temperature was 103.2±1.5°F with a mean duration of 4.4±2.8 days significantly (p 0.0001) decreased to 99.7±1.8°F on the administration of Nimesulide. The liver and the renal profiles were found to be normal on records, and the side effects such as nausea and dyspepsia were reported only in 2% of patients.
Nimesulide was found to be well-tolerated and effective as an antipyretic for acute fever management in adults during short-term use in real-world clinical practice.


New nimesulide derivatives with amide/sulfonamide moieties: Selective COX-2 inhibition and antitumor effects

Tuğba Güngör, Adem Ozleyen, Yakup Berkay Yılmaz, Pinar Siyah, Mehmet Ay, Serdar Durdağı, Tugba Boyunegmez Tumer
PMID: 34077833   DOI: 10.1016/j.ejmech.2021.113566

Abstract

Seventeen new amide/sulfonamide containing nimesulide derivatives were synthesized and characterized by several spectroscopic techniques and primarily investigated for their inhibitory potential on COX enzymes and other pro-inflammatory factors. Experimental analyses showed that among seventeen compounds, N8 and N10 have remarkable potency and selectivity for the COX-2 enzyme over COX-1 at very low doses as compared to nimesulide. Moreover, both N8 and N10 selectively reduced the Lipopolysaccharide (LPS)-stimulated COX-2 mRNA expression level while the COX-1 level remained stable. Both PGE
release and nitric oxide production in macrophage cells were significantly suppressed by the N8 and N10 treatment groups. In silico ADME/Tox, molecular docking and molecular dynamics (MD) simulations were also conducted. Additionally, all compounds were also screened in a panel of cancer cell lines for their antiproliferative properties by MTT and SRB assays. Compound N17 exhibited a considerable antiproliferative effect on the colon (IC
: 9.24 μM) and breast (IC
: 11.35 μM) cancer cell lines. N17 exposure for 48 h decreased expression of anti-apoptotic protein BCL-2 and increased the expression of apoptogenic BAX. Besides, the BAX/BCL-2 ratio was increased with visible ultrastructural changes and apoptotic bodies under scanning electron microscopy. In order to investigate the structural and dynamical properties of selected hits on the target structures, multiscale molecular modeling studies are also conducted. Our combined in silico and in vitro results suggest that N8 and N10 could be further developed as potential nonsteroidal anti-inflammatory drugs (NSAIDs), while cytotoxic N17 might be studied as a potential lead compound that could be developed as an anticancer agent.


Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety

Begüm Nurpelin Sağlık, Derya Osmaniye, Serkan Levent, Ulviye Acar Çevik, Betül Kaya Çavuşoğlu, Yusuf Özkay, Zafer Asım Kaplancıklı
PMID: 33071054   DOI: 10.1016/j.ejmech.2020.112918

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) cause peptic lesions in the gastrointestinal mucosa by inhibiting the cyclooxygenase-1 (COX-1) enzyme. Selective COX-2 inhibition causes decreased side effects over current NSAIDs. Therefore, the studies about selective inhibition of COX-2 enzyme are very important for new drug development. The design, synthesis and biological activity evaluation of novel derivatives bearing thiazolylhydrazine-methyl sulfonyl moiety as selective COX-2 inhibitors were aimed in this paper. The structures of synthesized compounds were assigned using different spectroscopic techniques such as
H NMR,
C NMR and HRMS. In addition, the estimation of ADME parameters for all compounds was carried out using in silico process. The evaluation of in vitro COX-1/COX-2 enzyme inhibition was applied according to the fluorometric method. According to the enzyme inhibition results, synthesized compounds showed the selectivity against COX-2 enzyme inhibition as expected. Compounds 3a, 3e, 3f, 3g, 3i and 3j demonstrated significant COX-2 inhibition potencies. Among them, compound 3a was found to be the most effective derivative with an IC
value of 0.140 ± 0.006 μM. Moreover, it was seen that compound 3a displayed a more potent inhibition profile at least 12-fold than nimesulide (IC
= 1.684 ± 0.079 μM), while it showed inhibitory activity at a similar rate of celecoxib (IC
= 0.132 ± 0.005 μM). Molecular modelling studies aided in the understanding of the interaction modes between this compound and COX-2 enzyme. It was found that compound 3a had a significant binding property. In addition, the selectivity of obtained derivatives on COX-2 enzyme could be explained and discussed by molecular docking studies.


Untargeted metabolomics changes on Gammarus pulex induced by propranolol, triclosan, and nimesulide pharmaceutical drugs

Mahsa N Sheikholeslami, Cristian Gómez-Canela, Leon P Barron, Carlos Barata, Maryam Vosough, Roma Tauler
PMID: 32758777   DOI: 10.1016/j.chemosphere.2020.127479

Abstract

The presence of pharmaceuticals and personal care products (PPCPs) in natural water resources due to incomplete removal in Wastewater Treatment Plants (WWTPs) is a serious environmental concern at present. In this work, the effects of three pharmaceuticals (propranolol, triclosan, and nimesulide) on Gammarus pulex metabolic profiles at different doses and times of exposure have been investigated by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The complex data sets generated in the different exposure experiments were analyzed with the ROIMCR procedure, based on the selection of the MS regions of interest (ROI) data and on their analysis by the Multivariate Curve-Resolution Alternating Least Squares (MCR-ALS) chemometrics method. This approach, allowed the resolution and identification of the metabolites present in the analyzed samples, as well as the estimation of their concentration changes due to the exposure experiments. ANOVA Simultaneous Component Analysis (ASCA) and Partial Least Squares Discriminant Analysis (PLS-DA) were then conducted to assess the changes in the concentration of the metabolites for the three pharmaceuticals at the different conditions of exposure. The three tested pharmaceuticals changed the concentrations of metabolites, which were related to different KEGG functional classes. These changes summarize the biochemical response of Gammarus pulex to the exposure by the three investigated pharmaceuticals. Possible pathway alterations related to protein synthesis and oxidative stress were observed in the concentration of identified metabolites.


On-off Fluorescent Switching of Excitation-independent Near-ultraviolet Emission Carbon Nanobelts for Ultrasensitive Detection Nimesulide in Pharmaceutical Tablet

Zhongxia Wang, Yuanfei Gao, Wenjuan Wang, Fenying Kong, Hengye Li, Dahe Fan, Wei Wang
PMID: 32655105   DOI: 10.2116/analsci.20P181

Abstract

Here, we present an excellent strategy of unmodified near-ultraviolet fluorescence nitrogen doping carbon nanobelts (NFNCBs) for detecting nimesulide (Nim). After a simple hydrothermal process of uric acid and hydroquinone in DMF solvent, NFNCBs shows the shape of corroded stalactite-like composed of nanobelts aggregates, near-ultraviolet luminescence and a narrowed full width at half maximum. This could improve/change the electronic properties and surface chemical active site, as the result of a sensitive response to Nim. By employing this sensor, the quantitative measurement displays a linear range of 2.0 nM - 100.0 μM with a lower detection limit of 0.21 nM (3σ/k) for Nim. Our work has provided a high selectivity for Nim, which may be capable for pharmaceutical sample analysis in real tablets. Furthermore, the results concerning the recoveries (96.3 - 106.2%) for real sample analysis indicate that this nanoprobe might expand a good avenue to design an effective luminescence nanoprobe for other biologically related drugs.


Anaphylaxis to nimesulide

Marco Dubini, Paolo Marraccini, Clizia Gagliardi, Sara Marelli, Federica Rivolta
PMID: 33845133   DOI: 10.1016/j.anai.2021.04.007

Abstract




Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide

Wei Wei, Veronica I Evseenko, Mikhail V Khvostov, Sergey A Borisov, Tatyana G Tolstikova, Nikolay E Polyakov, Aleksandr V Dushkin, Wenhao Xu, Lu Min, Weike Su
PMID: 33802031   DOI: 10.3390/molecules26061513

Abstract

Nimesulide (NIM,
-(4-nitro-2-phenoxyphenyl)methanesulfonamide) is a relatively new nonsteroidal anti-inflammatory analgesic drug. It is practically insoluble in water (<0.02 mg/mL). This very poor aqueous solubility of the drug may lead to low bioavailability. The objective of the present study was to investigate the possibility of improving the solubility and the bioavailability of NIM via complexation with polysaccharide arabinogalactan (AG), disodium salt of glycyrrhizic acid (Na
GA), hydroxypropyl-β-cyclodextrin (HP-β-CD) and MgCO
. Solid dispersions (SD) have been prepared using a mechanochemical technique. The physical properties of nimesulide SD in solid state were characterized by differential scanning calorimetry and X-ray diffraction studies. The characteristics of the water solutions which form from the obtained solid dispersions were analyzed by reverse phase and gel permeation HPLC. It was shown that solubility increases for all complexes under investigation. These phenomena are obliged by complexation with auxiliary substances, which was shown by
H-NMR relaxation methods. The parallel artificial membrane permeability assay (PAMPA) was used for predicting passive intestinal absorption. Results showed that mechanochemically obtained complexes with polysaccharide AG, Na
GA, and HP-β-CD enhanced permeation of NIM across an artificial membrane compared to that of the pure NIM. The complexes were examined for anti-inflammatory activity on a model of histamine edema. The substances were administered
to CD-1 mice. As a result, it was found that all investigated complexes dose-dependently reduce the degree of inflammation. The best results were obtained for the complexes of NIM with Na
GA and HP-β-CD. In noted case the inflammation can be diminished up to 2-fold at equal doses of NIM.


Development of nimesulide amorphous solid dispersions via supercritical anti-solvent process for dissolution enhancement

Guijin Liu, Ling Gong, Jiawen Zhang, Zhenyao Wu, Han Deng, Shiming Deng
PMID: 32645426   DOI: 10.1016/j.ejps.2020.105457

Abstract

Formulating amorphous solid dispersions (ASDs) is one of the most promising strategies to overcome solubility limitations in drug development. In this work, development of nimesulide (NIM) ASDs via supercritical anti-solvent (SAS) process was proposed, where the mixtures of dichloromethane (DCM) and methanol (MeOH) were selected as the liquid solvent, and the mixtures of hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) were the dispersing materials. The effects of NIM/HPMC/PVP (w/w/w) ratio and DCM/MeOH (v/v) ratio on particle solid-state properties were investigated to identify successful operating conditions. NIM-ASDs powders were formed by well separated spherical microparticles, where NIM crystals had transformed into amorphous state completely; the production yield was 93.6 ± 1.14%; and the reproducibility was very high. For NIM-ASDs, intermolecular interactions between NIM and dispersing materials were formed; the residual solvent was far below the ICH limit; and the chemical structure of NIM did not be degraded or disrupted. Moreover, NIM-ASDs increased the NIM solubility in PBS (pH=6.8) more than 5-folds; the dissolution of NIM from NIM-ASDs granules was faster and more complete than that from commercial Aulin® granules in PBS (pH=6.8). Also, NIM-ASDs well hindered the aging in the recrystallization of amorphous NIM during 12-month sealed storage. Overall, development of NIM-ASDs via SAS process presents an opportunity that as a modified product to increase the efficacy of NIM.


COX-2 Inhibition Antagonizes Intra-Accumbens 2-Arachidonoylglycerol-Mediated Reduction in Ethanol Self-Administration in Rats

Francisco J Pavon, Ilham Polis, David G Stouffer, Marisa Roberto, Rémi Martin-Fardon, Fernando Rodriguez de Fonseca, Loren H Parsons, Antonia Serrano
PMID: 32944989   DOI: 10.1111/acer.14456

Abstract

Ethanol (EtOH) self-administration is particularly sensitive to the modulation of CB
signaling in the nucleus accumbens (NAc) shell, and EtOH consumption increases extracellular levels of the endogenous cannabinoid CB
receptor agonist 2-arachidonoyl glycerol (2-AG) in this brain region. Stimulation of CB
receptor with agonists increases EtOH consumption, suggesting that EtOH-induced increases in 2-AG might sustain motivation for EtOH intake.
In order to further explore this hypothesis, we analyzed the alterations in operant EtOH self-administration induced by intra-NAc shell infusions of 2-AG itself, the CB
inverse agonist SR141716A, the 2-AG clearance inhibitor URB602, anandamide, and the cyclooxygenase-2 (COX-2) inhibitor nimesulide.
Surprisingly, self-administration of 10% EtOH was dose-dependently reduced by either intra-NAc shell SR141716A or 2-AG infusions. Similar effects were found by intra-NAc shell infusions of URB602, suggesting again a role for accumbal 2-AG on the modulation of EtOH intake. Intra-NAc shell anandamide did not alter EtOH self-administration, pointing to a specific role for 2-AG in the modulation of EtOH self-administration. Finally, the inhibitory effect of intra-NAc shell 2-AG on EtOH intake was significantly reversed by pretreatment with nimesulide, suggesting that oxidative metabolites of 2-AG might mediate these inhibitory effects on operant self-administration.
We propose that 2-AG signaling in the NAc exerts an inhibitory influence on EtOH consumption through a non-CB1 receptor mechanism involving the COX-2 pathway.


Proteomics-based screening of the target proteins associated with antidepressant-like effect and mechanism of nimesulide

Wen Luo, Ying Luo, Junqing Yang
PMID: 32632112   DOI: 10.1038/s41598-020-66420-z

Abstract

Nimesulide is an inhibitor of COX-2 with antioxidant and anti-inflammatory effects. However, few studies have explored the antidepressant mechanism of nimesulide. Here, we evaluated the therapeutic effects of nimesulide on CUMS rats. iTRAQ technology was used to identify the differentially expressed protein in the hippocampus between CUMS and nimesulide-treated rats to identify the possible molecular mechanism of its effects. We found that nimesulide had positive effects on depressive-like behaviors and inflammatory factors in depressed rats. Using proteomics technologies, we screened 16 differentially expressed proteins in CUMS-exposed rats after nimesulide treatment, 5 of which were related to inflammation. Overall, these results show that nimesulide might mediate its antidepressant effect on depressed rats through the inhibition of oxidative stress inflammatory response.


Explore Compound Types